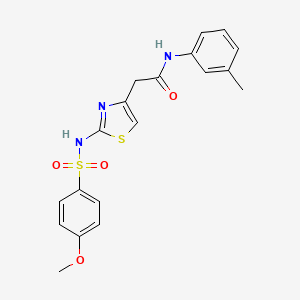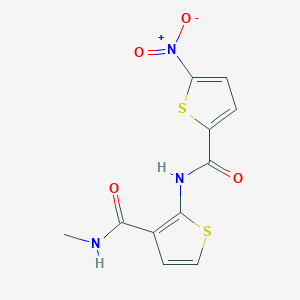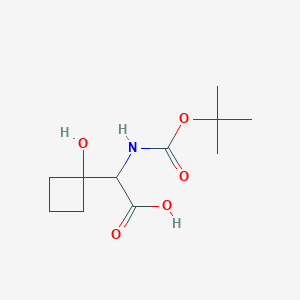
3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-2-yl group attached to a piperazin-1-yl group, which is further attached to a phenyl group. The phenyl group is substituted with a benzamide group that carries two fluorine atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 408.453. Unfortunately, specific details such as melting point, boiling point, solubility, and other physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Metabolism and Antineoplastic Applications
- Antineoplastic Tyrosine Kinase Inhibitor: A related compound, Flumatinib, has been tested for its antineoplastic properties as a tyrosine kinase inhibitor in chronic myelogenous leukemia (CML) patients. It undergoes metabolism in humans primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to several metabolic products (Gong, Chen, Deng, & Zhong, 2010).
Analytical Chemistry and Quality Control
- Capillary Electrophoresis of Related Substances: A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to the compound of interest. This method is significant for quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Drug Degradation and Stability Studies
- Stability and Degradation Products: Another study focused on the degradation of imatinib mesylate under various conditions, identifying major degradation products. Understanding the stability and degradation pathways of similar compounds is essential for pharmaceutical development (Szczepek, Kosmacińska, Bielejewska, Łuniewski, Skarżyński, & Rozmarynowska, 2007).
Synthesis and Characterization
- Synthesis of Novel Benzamides: Research on the synthesis and characterization of novel benzamides and their metal complexes has been conducted. These studies are crucial for exploring new therapeutic compounds and understanding their interactions (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to note that this compound is not intended for human or veterinary use and is available for research purposes only.
Orientations Futures
While specific future directions for this compound are not available in the retrieved data, similar compounds have shown potential in medical research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . This suggests potential future directions in the development of new drugs for the treatment of tuberculosis.
Mécanisme D'action
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in the regulation of cell growth and differentiation.
Mode of Action
It’s known that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases . This inhibition can prevent the phosphorylation of proteins that are essential for the survival and proliferation of certain types of cancer cells.
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, including the pi3k/akt/mtor pathway, which is involved in cell survival and proliferation .
Result of Action
The inhibition of tyrosine kinases can lead to the suppression of cell growth and induction of apoptosis .
Propriétés
IUPAC Name |
3,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-20-9-6-18(15-21(20)25)23(30)27-19-7-4-17(5-8-19)16-28-11-13-29(14-12-28)22-3-1-2-10-26-22/h1-10,15H,11-14,16H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAJXWRXOFCQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)


![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)

![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)


![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)

![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)
